

# An In-depth Technical Guide to the Chemical Structure and Properties of Fagaramide

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Fagaramide**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.

#### **Chemical Structure and Identifiers**

**Fagaramide**, a naturally occurring alkamide, is predominantly found in various species of the Zanthoxylum genus.[1] Its structure consists of a cinnamamide core with a methylenedioxy group on the phenyl ring and an isobutyl group attached to the amide nitrogen.[2]

Table 1: Chemical Identifiers for Fagaramide



Identifier	Value	Reference
IUPAC Name	(2E)-3-(1,3-benzodioxol-5-yl)- N-(2-methylpropyl)prop-2- enamide	[2]
CAS Number	495-86-3 (trans isomer) [3]	
Molecular Formula	C14H17NO3	[2]
SMILES	CC(C)CNC(=O)/C=C/C1=CC2 =C(C=C1)OCO2	[2]
InChI	InChI=1S/C14H17NO3/c1- 10(2)8-15-14(16)6-4-11-3-5- 12-13(7-11)18-9-17-12/h3- 7,10H,8-9H2,1-2H3, (H,15,16)/b6-4+	[2]
InChIKey	WKWYNAMJWDRHBP- GQCTYLIASA-N	[2]

# **Physicochemical Properties**

The physicochemical properties of **Fagaramide** are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Fagaramide



Property	Value	Reference
Molecular Weight	247.29 g/mol	[2]
Melting Point	113-115 °C	[1]
XLogP3	3.1	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]
Topological Polar Surface Area	47.6 Ų	[2]
Heavy Atom Count	18	[2]

# **Biological and Pharmacological Properties**

**Fagaramide** has been investigated for a range of biological activities, with notable cytotoxic and antimicrobial effects. These properties are attributed to its unique chemical structure.

## **Cytotoxic Activity**

**Fagaramide** has demonstrated moderate cytotoxic activity against various cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The mechanism of action is believed to involve the induction of apoptosis.[4]

Table 3: Cytotoxic Activity of Fagaramide and its Derivatives

Cell Line	Compound	IC <sub>50</sub> (μΜ)	Reference
CCRF-CEM (Leukemia)	Fagaramide derivative	< 50	[4]
CEM/ADR5000 (Multidrug-resistant Leukemia)	Fagaramide derivative	< 50	[4]



## **Antimicrobial Activity**

**Fagaramide** exhibits broad-spectrum antimicrobial activity against both bacteria and fungi, validating its use in traditional medicine for treating various infections.[1][5]

Table 4: Antimicrobial Activity of Fagaramide

Microorganism	MIC (μg/mL)	Reference
Pseudomonas aeruginosa	125	[3]
Staphylococcus aureus	250	[3]
Salmonella typhi	250	[3]
Escherichia coli	250	[3]

# Experimental Protocols Extraction and Isolation of Fagaramide from Zanthoxylum zanthoxyloides

The following protocol describes a typical procedure for the extraction and isolation of **Fagaramide** from the stem bark of Zanthoxylum zanthoxyloides.

Protocol 1: Soxhlet Extraction and Column Chromatography Purification

- Preparation of Plant Material: Air-dry the stem bark of Zanthoxylum zanthoxyloides and grind it into a fine powder using a mortar and pestle.[5]
- Soxhlet Extraction:
  - Place 1 kg of the powdered stem bark into a thimble.
  - Load the thimble into a Soxhlet extractor.
  - Add hexane to a round-bottom flask and assemble the Soxhlet apparatus.
  - Heat the solvent and carry out the extraction for 72 hours.

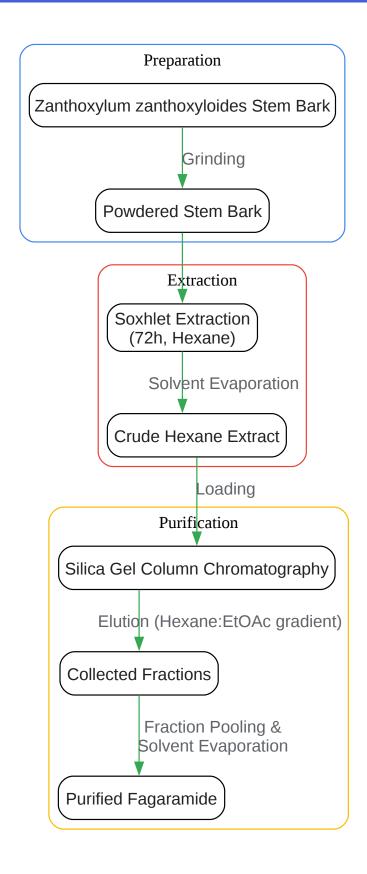
#### Foundational & Exploratory





- After extraction, evaporate the solvent to dryness using a rotary evaporator at 40°C to obtain the crude hexane extract.[5]
- Column Chromatography:
  - Prepare a slurry of silica gel in hexane.
  - Pack a glass column with the silica gel slurry.
  - Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column.
  - Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.[5]
  - o Collect fractions and monitor them by Thin Layer Chromatography (TLC).
  - Combine the fractions containing Fagaramide and evaporate the solvent to yield the purified compound.





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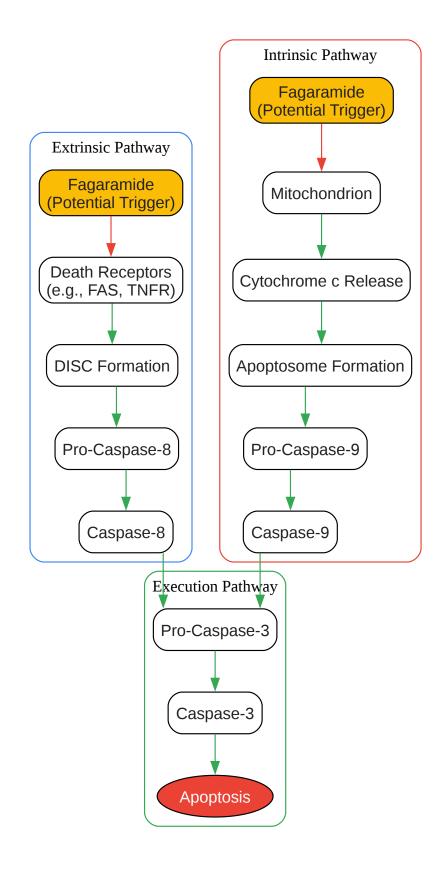
Caption: Workflow for the extraction and purification of **Fagaramide**.



# **Potential Signaling Pathways**

While the precise signaling pathways modulated by **Fagaramide** are still under investigation, its cytotoxic activity suggests a potential interaction with apoptosis-regulating pathways. Many natural compounds with anticancer properties are known to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.



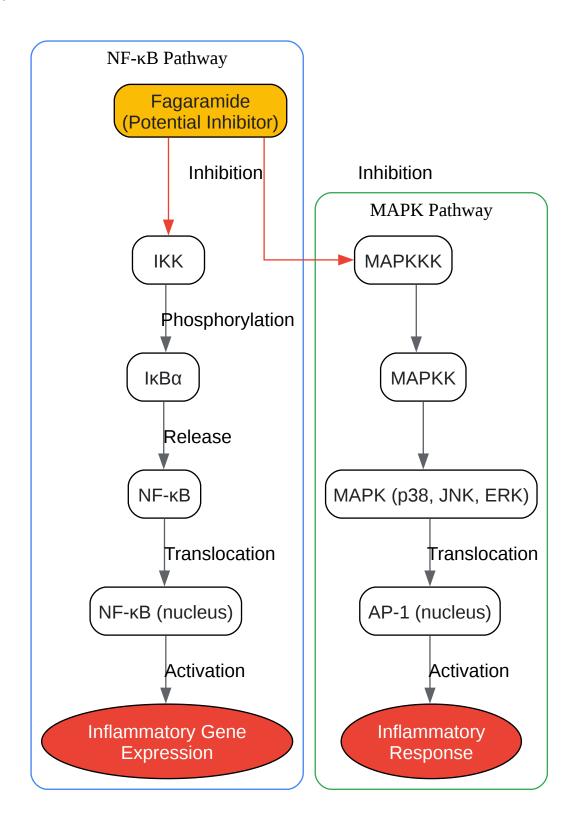


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Caption: General representation of apoptosis signaling pathways.



Additionally, many natural compounds exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK. While direct evidence for **Fagaramide** is pending, its traditional use in treating inflammatory conditions suggests a potential role in modulating these pathways.





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Caption: General anti-inflammatory signaling pathways potentially modulated by natural compounds.

#### Conclusion

**Fagaramide** is a promising natural product with well-documented cytotoxic and antimicrobial properties. Its chemical structure and physicochemical characteristics make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on elucidating its precise mechanisms of action, including the specific signaling pathways it modulates, to fully realize its therapeutic potential.

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